molecular formula C17H23ClFNO B14690998 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride CAS No. 35806-04-3

1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride

Cat. No.: B14690998
CAS No.: 35806-04-3
M. Wt: 311.8 g/mol
InChI Key: QNRLIDCENMQQIW-UHFFFAOYSA-N
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Description

1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride is a synthetic compound that belongs to the class of organic chemicals known as ketones. This compound is characterized by the presence of a butanone group, a pyridinyl group, and a fluorophenyl group. It is often used in scientific research due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride typically involves multi-step organic reactions. The process may start with the preparation of the pyridinyl intermediate, followed by the introduction of the fluorophenyl group and the butanone group. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and controlled reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its hydrochloride form.

Chemical Reactions Analysis

Types of Reactions

1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol group.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols.

Scientific Research Applications

1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and effects on various biological pathways.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific context of its use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-chlorophenyl)-, hydrochloride
  • 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-bromophenyl)-, hydrochloride

Uniqueness

Compared to similar compounds, 1-Butanone, 4-(3,6-dihydro-4,5-dimethyl-1(2H)-pyridinyl)-1-(4-fluorophenyl)-, hydrochloride may exhibit unique chemical properties due to the presence of the fluorophenyl group. This group can influence the compound’s reactivity, stability, and interactions with other molecules, making it a valuable compound for specific research applications.

Properties

CAS No.

35806-04-3

Molecular Formula

C17H23ClFNO

Molecular Weight

311.8 g/mol

IUPAC Name

4-(4,5-dimethyl-3,6-dihydro-2H-pyridin-1-yl)-1-(4-fluorophenyl)butan-1-one;hydrochloride

InChI

InChI=1S/C17H22FNO.ClH/c1-13-9-11-19(12-14(13)2)10-3-4-17(20)15-5-7-16(18)8-6-15;/h5-8H,3-4,9-12H2,1-2H3;1H

InChI Key

QNRLIDCENMQQIW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(CN(CC1)CCCC(=O)C2=CC=C(C=C2)F)C.Cl

Origin of Product

United States

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